

# A Comparative Spectroscopic Analysis of Thiazole Isomers

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## Compound of Interest

Compound Name: 4-(2-Methyl-1,3-thiazol-4-yl)aniline

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This guide provides a detailed spectroscopic comparison of thiazole and its key isomers: isothiazole and the thiadiazoles (1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole). Understanding the distinct spectroscopic signatures of these heterocyclic compounds is crucial for their identification, characterization, and application in medicinal chemistry and materials science. This document summarizes key quantitative data, outlines experimental protocols for their analysis, and visualizes a relevant biological pathway and a general synthetic workflow.

## Spectroscopic Data Comparison

The structural differences among thiazole isomers, arising from the varied positions of the nitrogen and sulfur atoms within the five-membered ring, give rise to unique spectroscopic properties. The following tables summarize the characteristic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the electronic environment of protons ( $^1\text{H}$  NMR) and carbon atoms ( $^{13}\text{C}$  NMR) in a molecule. The chemical shifts ( $\delta$ ) are highly sensitive to the positions of the heteroatoms.

Table 1: <sup>1</sup>H NMR Chemical Shifts (δ, ppm) of Thiazole Isomers

Compound	H-2	H-3	H-4	H-5	Solvent
Thiazole	8.89	-	7.99	7.44	CDCl <sub>3</sub> [1]
Isothiazole	-	8.72	7.26	8.54	Not Specified[2]
1,2,3-Thiadiazole	-	-	9.33	8.57	Not Specified
1,2,4-Thiadiazole	8.65	-	-	8.11	Not Specified
1,2,5-Thiadiazole	-	-	8.62	8.62	Not Specified
1,3,4-Thiadiazole	9.29	-	9.29	-	CDCl <sub>3</sub> [3]

Table 2: <sup>13</sup>C NMR Chemical Shifts (δ, ppm) of Thiazole Isomers

Compound	C-2	C-3	C-4	C-5	Solvent
Thiazole	153.4	-	143.7	115.3	CDCl <sub>3</sub> [4]
Isothiazole	-	157.8	123.5	148.9	Not Specified
1,2,3-Thiadiazole	-	-	139.0	130.0	Not Specified
1,2,4-Thiadiazole	167.4	-	-	179.3	CDCl <sub>3</sub> [3]
1,2,5-Thiadiazole	-	-	154.5	154.5	Not Specified
1,3,4-Thiadiazole	165.8	-	165.8	-	DMSO-d <sub>6</sub> [5]

Note: Chemical shifts can vary depending on the solvent and substituents.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of functional groups and the heterocyclic ring itself. The positions of the heteroatoms influence the ring stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands ( $\text{cm}^{-1}$ ) of Thiazole Isomers

Compound	C=N Stretch	Ring Vibrations	C-H Bending
Thiazole	~1500-1600[6]	~1300-1400, ~1000-1100[2]	~800-900[2]
Isothiazole	~1500-1600	~1300-1400, ~1000-1100	~800-900
1,2,3-Thiadiazole	~1616 (C-N stretch)[7]	Multiple bands in fingerprint region	~746 (out-of-plane)[8]
1,3,4-Thiadiazole	~1575-1183 (C=N, C-N)[5]	Multiple bands in fingerprint region	~3262-3167 (aromatic C-H)[5]

Note: The IR spectra of these compounds show multiple bands, and the ranges provided are for the most characteristic vibrations.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecules. The position of the maximum absorption ( $\lambda_{\text{max}}$ ) is indicative of the  $\pi$ -electron system.

Table 4: UV-Vis Absorption Maxima ( $\lambda_{\text{max}}$ , nm) of Thiazole Isomers

Compound	$\lambda_{\text{max}}$ (nm)	Solvent
Thiazole	~235	Ethanol[9]
Isothiazole	~244	Not Specified
1,2,3-Thiadiazole	~250-290	Not Specified
1,3,4-Thiadiazole	241, 368	Methanol[5]

Note: The absorption maxima can be influenced by the solvent and any substituents on the ring.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers, which can be used for their identification and structural elucidation. Thiazoles generally show abundant molecular ions.[10]

Table 5: Key Fragmentation Patterns in Mass Spectrometry of Thiazole Isomers

Compound	Common Fragments	Notes
Thiazole	$M^{\bullet+}$ , $[M-HCN]^{\bullet+}$ , $[M-C_2H_2]^{\bullet+}$	The fragmentation is specific and can aid in structure elucidation.[10]
Isothiazole	$M^{\bullet+}$ , $[M-HCN]^{\bullet+}$ , $[M-CS]^{\bullet+}$	Fragmentation patterns differ from thiazole, allowing for differentiation.
1,2,3-Thiadiazole	$[M-N_2]^{\bullet+}$	Loss of a nitrogen molecule is a characteristic fragmentation pathway.[7]
1,3,4-Thiadiazole	$M^{\bullet+}$ , fragments from ring cleavage	The fragmentation pattern is dependent on the substituents.

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of thiazole isomers.

## NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified isomer in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- **$^1\text{H}$  NMR Acquisition:** Acquire a one-dimensional proton spectrum using a 300-500 MHz NMR spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm, a larger number of scans compared to  $^1\text{H}$  NMR, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
- **Data Analysis:** Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS). Integrate the proton signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

## IR Spectroscopy

- **Sample Preparation:** For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal sample preparation.
- **Acquisition:** Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the molecule.

## UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the isomer in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the  $\lambda_{\text{max}}$ .
- **Acquisition:** Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a reference. Fill a second quartz cuvette with the sample solution. Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
- **Data Analysis:** Determine the wavelength of maximum absorption ( $\lambda_{\text{max}}$ ) from the spectrum.

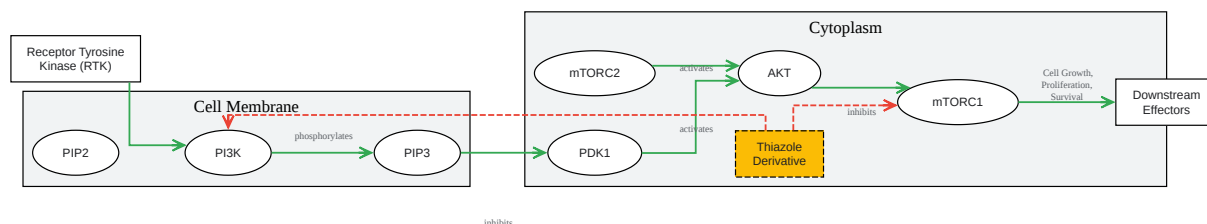
## Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Acquisition:** Acquire the mass spectrum, which plots the mass-to-charge ratio ( $m/z$ ) of ions against their relative abundance.
- **Data Analysis:** Identify the molecular ion peak ( $M^{+\bullet}$ ) to determine the molecular weight. Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information and help distinguish between isomers.

## Visualizations

### Thiazole Derivatives in PI3K/AKT/mTOR Signaling Pathway

Thiazole derivatives have been investigated as inhibitors of protein kinases involved in critical cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[\[11\]](#)

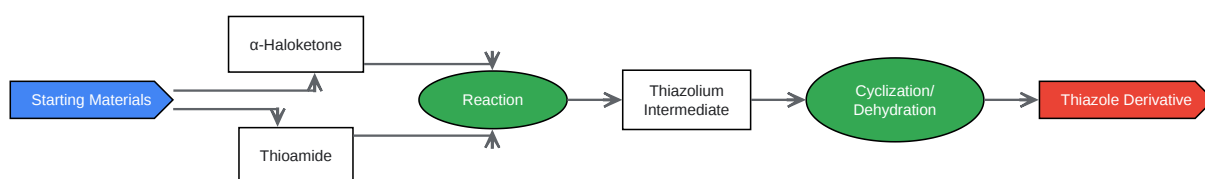


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Caption: PI3K/AKT/mTOR signaling pathway with inhibition by thiazole derivatives.

## General Synthetic Workflow for Thiazole Derivatives

A common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. This method involves the reaction of an  $\alpha$ -haloketone with a thioamide.[12]



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Caption: Generalized workflow for Hantzsch thiazole synthesis.

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